

Vertilmicin Sulfate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Vertilmicin sulfate	
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An In-depth Examination of the Chemical Structure, Properties, and Antimicrobial Activity of a Promising Aminoglycoside Antibiotic

Introduction

Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a member of the aminoglycoside class, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **Vertilmicin sulfate**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Vertilmicin is structurally similar to netilmicin, with the key distinction being the presence of a methyl group at the C-6' position. This structural modification is believed to contribute to its enhanced potency and reduced toxicity compared to some other aminoglycosides.

The chemical and physical properties of Vertilmicin and its sulfate salt are summarized in the tables below. It is important to note that while data for Vertilmicin (the free base) is available, the sulfate salt is the common pharmaceutical form. Due to limited direct experimental data for



Vertilmicin sulfate's physicochemical properties, data for the structurally similar Netilmicin sulfate is also provided for reference.

Table 1: Chemical Properties of Vertilmicin and its Sulfate Salt

Property	Vertilmicin	Vertilmicin Sulfate
CAS Number	857468-21-4	Not explicitly found
Chemical Formula	C22H43N5O7	(C21H41N5O7)2•5H2SO4
Molecular Weight	489.614 g/mol	1441.5 g/mol

Table 2: Physicochemical Properties of **Vertilmicin Sulfate** (with Netilmicin Sulfate for reference)

Property	Vertilmicin Sulfate	Netilmicin Sulfate (for reference)
Appearance	-	White or yellowish powder
Melting Point	-	190 - 195 °C
Solubility	-	≥66.05 mg/mL in H2O; insoluble in DMSO; insoluble in EtOH
рКа	-	-

Pharmacological Properties

Vertilmicin sulfate exhibits a range of pharmacological properties that make it a promising candidate for the treatment of bacterial infections.

Table 3: Pharmacological Properties of Vertilmicir Sulfate



Property	Description
Mechanism of Action	Like other aminoglycosides, Vertilmicin inhibits bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.
Antibacterial Spectrum	Vertilmicin has demonstrated broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. Its in vitro activity is reported to be similar to netilmicin, lower than amikacin, and higher than verdamicin and gentamicin.
Resistance Mechanisms	The primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases. Vertilmicin has shown some resistance to certain AMEs. Other resistance mechanisms include alterations of the ribosomal binding site and decreased drug uptake.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the efficacy of **Vertilmicin sulfate**.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination



The MIC of **Vertilmicin sulfate** against various bacterial isolates is a crucial measure of its in vitro potency. The agar dilution method is a standard procedure for this determination.

Protocol: Agar Dilution Method

- Preparation of **Vertilmicin Sulfate** Stock Solution: A stock solution of **Vertilmicin sulfate** is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.
- Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved. After cooling to 45-50°C, serial twofold dilutions of the Vertilmicin sulfate stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
- Preparation of Bacterial Inoculum: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.
- Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.
- Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Determination of MIC: The MIC is recorded as the lowest concentration of Vertilmicin sulfate that completely inhibits the visible growth of the bacterial isolate.

In Vivo Efficacy: Mouse Systemic Infection Model

This model is used to evaluate the therapeutic efficacy of **Vertilmicin sulfate** in a living organism.

Protocol: Mouse Systemic Infection Model

 Animals: Specific pathogen-free mice (e.g., ICR or BALB/c) of a specific age and weight range are used.



- Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of the bacterial
 pathogen suspended in a suitable medium (e.g., 5% gastric mucin). The bacterial dose is
 predetermined to cause mortality in the control group within a specified timeframe (e.g., 2448 hours).
- Treatment: At a specified time post-infection (e.g., 1 and 6 hours), mice are treated with subcutaneous or intravenous injections of **Vertilmicin sulfate** at various dose levels. A control group receives the vehicle only.
- Observation: The mice are observed for a set period (e.g., 7 days), and the number of survivors in each group is recorded daily.
- Data Analysis: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as probit analysis.

Visualizations

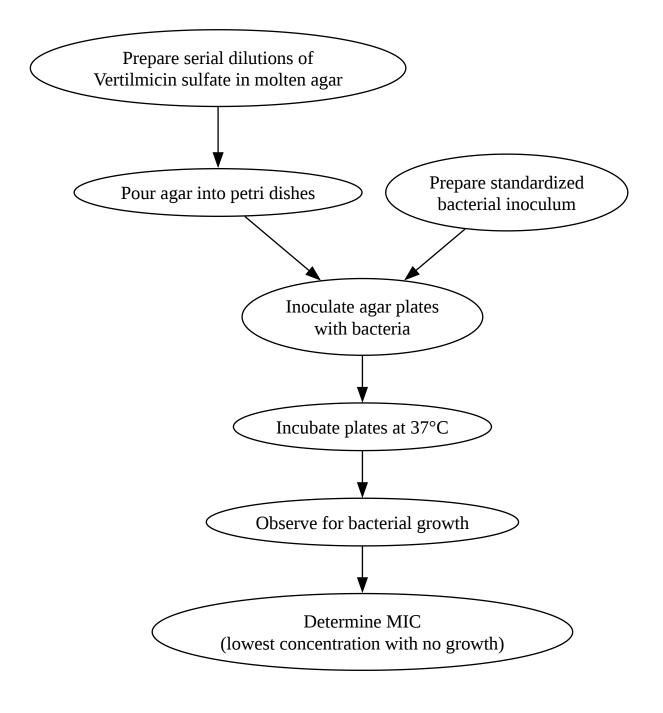
The following diagrams illustrate key concepts related to **Vertilmicin sulfate**.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

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Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

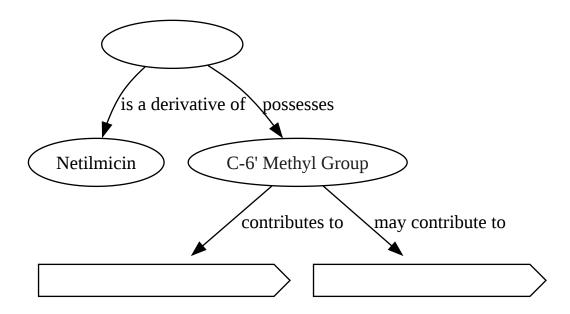




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Logical Relationship: Structure-Activity Relationship of Vertilmicin





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Conclusion

Vertilmicin sulfate is a promising new aminoglycoside with potent antibacterial activity against a broad range of pathogens. Its unique structural features may offer advantages in terms of efficacy and safety. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized experimental protocols for its evaluation. Further research is warranted to fully elucidate its clinical potential and to develop strategies to mitigate the development of resistance.

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